molecular formula C9H14N2OS2 B2453946 2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 1181229-81-1

2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2453946
CAS No.: 1181229-81-1
M. Wt: 230.34
InChI Key: AATFVYPYGSMWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reactants: The dihydropyrimidinone core, methylthiol, and isopropylthiol.

    Conditions: Base-catalyzed nucleophilic substitution.

    Temperature: Room temperature to 50°C.

    Time: Several hours.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and automated systems for the introduction of sulfanyl groups. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography would be crucial for scaling up the production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidinone core, which can be synthesized through the Biginelli reaction. This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

  • Biginelli Reaction

      Reactants: Aldehyde, β-keto ester, urea.

      Conditions: Acidic medium, typically using hydrochloric acid or acetic acid as a catalyst.

      Temperature: 80-100°C.

      Time: Several hours to overnight.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The sulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
    • Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

      Conditions: Mild to moderate temperatures, typically 0-50°C.

  • Reduction

    • The carbonyl group in the dihydropyrimidinone core can be reduced to form the corresponding alcohol.
    • Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Low temperatures, typically 0-25°C.

  • Substitution

    • The sulfanyl groups can be substituted with other nucleophiles.
    • Reagents: Alkyl halides, aryl halides.

      Conditions: Base-catalyzed, typically using sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted dihydropyrimidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its ability to coordinate with metals through the sulfur atoms.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfur-containing compounds.

    Antimicrobial Activity:

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting diseases that involve sulfur metabolism.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with molecular targets through its sulfanyl groups. These interactions can include coordination with metal ions, inhibition of enzyme activity, or disruption of microbial cell walls. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methylsulfanyl-4,6-dihydropyrimidin-4-one: Lacks the propan-2-ylsulfanyl group, making it less versatile in certain reactions.

    6-(Propan-2-ylsulfanyl)-2-thiouracil: Similar structure but with a thiouracil core, which may have different biological activities.

    2,4-Dimethylsulfanyl-6-[(propan-2-ylsulfanyl)methyl]pyrimidine: Similar but with additional methylsulfanyl groups, potentially altering its reactivity and applications.

Uniqueness

2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one is unique due to the combination of its dihydropyrimidinone core and the presence of both methylsulfanyl and propan-2-ylsulfanyl groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-methylsulfanyl-4-(propan-2-ylsulfanylmethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS2/c1-6(2)14-5-7-4-8(12)11-9(10-7)13-3/h4,6H,5H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATFVYPYGSMWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCC1=CC(=O)NC(=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.